molecular formula C27H22O6 B152744 Rubioncolin C CAS No. 132242-52-5

Rubioncolin C

Cat. No. B152744
CAS RN: 132242-52-5
M. Wt: 442.5 g/mol
InChI Key: UERDSCMBQADHGN-UHFFFAOYSA-N
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Description

Rubioncolin C (RC) is a natural naphthohydroquinone dimer isolated from the roots and rhizomes of Rubia yunnanensis, a traditional Chinese medicine known for its diverse pharmacological activities. RC has demonstrated potent antitumor activity, particularly against triple-negative breast cancer (TNBC) cells. It has been shown to suppress cell proliferation, inhibit metastasis, and induce apoptotic and autophagic cell death through the generation of reactive oxygen species (ROS) and modulation of various signaling pathways, including MAPK, mTOR/Akt/p70S6K, and NF-κB .

Synthesis Analysis

The total synthesis of this compound has been achieved, representing a significant milestone due to the complex stereochemistry of the rubellin family of compounds. The synthesis involves a 16-step process that includes strategic disconnections, borylative steps, and transition metal-catalyzed reactions to construct the intricate stereochemical and topological features of this compound .

Molecular Structure Analysis

This compound is characterized by a unique 6-5-6 fused ring system, multiple stereocenters including a quaternary center, and an anthraquinone nucleus. The complexity of its structure, with five neighboring stereocenters, has made its synthesis particularly challenging .

Chemical Reactions Analysis

This compound has been found to inhibit the proliferation and metastasis of cancer cells. It regulates the cell cycle, downregulates matrix metalloproteinases (MMPs), and inhibits epithelial-mesenchymal transition (EMT). Additionally, it induces apoptotic and autophagic cell death by activating the MAPK signaling pathway and inhibiting the mTOR/Akt/p70S6K and NF-κB signaling pathways. The presence of ROS plays a crucial role

Scientific Research Applications

Vitamin C Research and its Limitations

  • Study Overview : A detailed analysis of the challenges and limitations in vitamin C (ascorbic acid) research was presented by Michels & Frei (2013). The study critically examines the methodological flaws in studying vitamin C and suggests improvements for future research. The significance of vitamin C in health and the complexities of its biological roles are emphasized.

Photosynthesis Temperature Response

  • Study Overview : Sage & Kubien (2007) conducted a comprehensive review of the temperature responses of C(3) and C(4) photosynthesis Sage & Kubien (2007). The paper discusses the impact of temperature on photosynthetic processes, including the role of enzymes like Rubisco in CO2 assimilation, and the effects of environmental changes on plant physiology.

Ruboxistaurin and Diabetes Microvascular Complications

  • Study Overview : Research by Joy et al. (2005) highlights the potential of ruboxistaurin as a treatment for microvascular complications in diabetes Joy et al. (2005). The study reviews the pharmacological actions of ruboxistaurin, its role in reducing the progression of diabetic complications, and the underlying biochemical mechanisms.

Rubia Cordifolia: A Pharmacological Perspective

  • Study Overview : Wen et al. (2022) provide a comprehensive review of Rubia cordifolia, discussing its traditional uses, phytochemistry, and pharmacological activities Wen et al. (2022). The study systematically analyzes the chemical components, medicinal applications, and pharmacological effects of R. cordifolia, shedding light on its clinical relevance and potential therapeutic benefits.

Vitamin C and Bone Health

  • Study Overview : Aghajanian et al. (2015) investigate the roles and mechanisms of action of vitamin C in bone health and development Aghajanian et al. (2015). The review discusses the impact of vitamin C on bone matrix gene expression, osteoblast function, and the molecular pathways involved in skeletal development and maintenance.

Biochemical Analysis

Biochemical Properties

Rubioncolin C interacts with various enzymes, proteins, and other biomolecules. It inhibits the Akt/mTOR/P70S6K signaling pathway in HCT116 and HepG2 cells . It also inhibits the TNF-α- and LPS-induced NF-κB activation upstream of the p65 protein .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of cancer cell lines with IC 50 values between 1.14 and 9.93 μM . It induces apoptotic and autophagic cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It induces apoptotic and autophagic cell death and inhibits the Akt/mTOR/P70S6K signaling pathway . It also inhibits the TNF-α- and LPS-induced NF-κB activation .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to inhibit the growth of cancer cell lines

Metabolic Pathways

This compound is involved in various metabolic pathways. It inhibits the Akt/mTOR/P70S6K signaling pathway

properties

IUPAC Name

methyl 4-(1,4-dioxonaphthalen-2-yl)oxy-1-hydroxy-3-(3-methylbut-2-enyl)naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O6/c1-15(2)12-13-20-23(27(31)32-3)25(30)18-10-6-7-11-19(18)26(20)33-22-14-21(28)16-8-4-5-9-17(16)24(22)29/h4-12,14,30H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERDSCMBQADHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)O)OC3=CC(=O)C4=CC=CC=C4C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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